molecular formula C17H15FN2O2S B2376988 N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide CAS No. 868375-63-7

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

Cat. No.: B2376988
CAS No.: 868375-63-7
M. Wt: 330.38
InChI Key: FUMILZBDFQEVCY-ZPHPHTNESA-N
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Description

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide typically involves the reaction of 3-ethyl-4-fluoro-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide

Uniqueness

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-3-20-15-12(18)8-6-10-14(15)23-17(20)19-16(21)11-7-4-5-9-13(11)22-2/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMILZBDFQEVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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